N-(4-CHLORO-2-METHYLPHENYL)-2-[N-(2,3-DICHLOROPHENYL)BENZENESULFONAMIDO]ACETAMIDE
Overview
Description
N-(4-CHLORO-2-METHYLPHENYL)-2-[N-(2,3-DICHLOROPHENYL)BENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-2-[N-(2,3-DICHLOROPHENYL)BENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Acetamide formation:
Chlorination: The chlorination of the aromatic rings can be performed using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis.
Biology: As a probe to study biological processes.
Medicine: Potential use as an antibacterial or antifungal agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with the synthesis of folic acid. The molecular targets and pathways involved would include enzymes like dihydropteroate synthase.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
N-(2,3-DICHLOROPHENYL)BENZENESULFONAMIDE: A related compound with similar structural features.
Uniqueness
N-(4-CHLORO-2-METHYLPHENYL)-2-[N-(2,3-DICHLOROPHENYL)BENZENESULFONAMIDO]ACETAMIDE is unique due to its specific substitution pattern on the aromatic rings, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(4-chloro-2-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N2O3S/c1-14-12-15(22)10-11-18(14)25-20(27)13-26(19-9-5-8-17(23)21(19)24)30(28,29)16-6-3-2-4-7-16/h2-12H,13H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLLNEAVPNSAPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN(C2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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